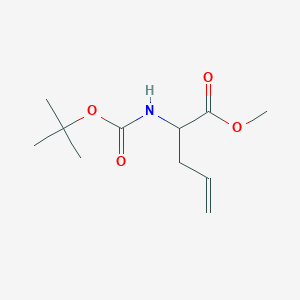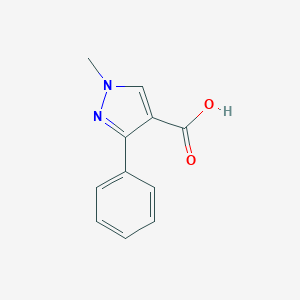
Norstictic acid
Overview
Description
Norstictic acid is a natural product found in Dimelaena oreina, Umbilicaria virginis, and other organisms with data available.
Scientific Research Applications
Inhibition of Protein Histidine Phosphatase PHPT1 : Norstictic acid has been identified as a potent inhibitor of PHPT1 activity, potentially useful as a chemical tool for studying histidine phosphorylation and dephosphorylation (McCullough, Wang, & Barrios, 2022).
Plant Acid Identification : It is utilized in determining the identity of various acids found in plants (Huneck & Tabacchi, 1987).
Antioxidant, Antimicrobial, and Anticancer Activities : Extracts from lichens containing this compound have shown significant antioxidant, antimicrobial, and anticancer properties (Kosanić et al., 2014).
Identification of Lichen Species : Certain species of the lichen genus Pyxine that contain this compound, such as Pyxine jolyana and P. fallax, are important for identifying rare South American and Neotropical species (Jungbluth, Marcelli, & Kalb, 2011).
Triple-Negative Breast Cancer Control : this compound significantly suppresses breast cancer cell proliferation, migration, and invasion, making it a potential agent for controlling triple-negative breast cancers (Ebrahim et al., 2016).
Ecological Characteristics of Lichens : The dissociation and metal-binding behavior of this compound could explain the ecological characteristics of lichens in relation to pH and metal availability (Hauck, Jürgens, & Leuschner, 2010).
Higher Antioxidant Activity : this compound exhibits several times higher antioxidant activity than evernic acid, suggesting potential biomedical applications (Zayed & Manojlovic, 2020).
Mechanism of Action
Target of Action
Norstictic acid, also known as Bryopogonic acid, primarily targets the transcriptional coactivator Med25 . Med25 plays a crucial role in the regulation of gene expression, serving as a hub protein for transcriptional machinery assembly through interactions with transcriptional activators . It regulates stress-response and motility pathways, and dysregulation of the protein-protein interaction (PPI) networks mediated by Med25 contributes to oncogenesis and metastasis .
Mode of Action
This compound functions through an alternative binding site to block Med25-transcriptional activator PPIs . It targets a binding site comprised of a highly dynamic loop flanking one canonical binding surface . In doing so, it both orthosterically and allosterically alters Med25-driven transcription .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those regulated by the transcriptional coactivator Med25. These include stress-response and motility pathways . By altering Med25-driven transcription, this compound can influence these pathways and their downstream effects.
Result of Action
The result of this compound’s action is the alteration of Med25-driven transcription . This alteration occurs both orthosterically and allosterically, leading to changes in the transcriptional activity of genes regulated by Med25 . In a patient-derived model of triple-negative breast cancer, this compound has been shown to alter Med25-driven transcription .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. It is worth noting that this compound is a depsidone produced as secondary metabolites in lichens , suggesting that it may be adapted to function in the specific environmental conditions where these organisms thrive.
Safety and Hazards
Norstictic acid should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Norstictic acid has shown potential as a therapeutic target due to its ability to alter Med25-driven transcription in a patient-derived model of triple-negative breast cancer . The compound does not block Med25’s active site, but instead binds to a secondary site in a way that still prevents its interactions with other transcriptional proteins . This strategy may be useful in targeting other challenging proteins .
Biochemical Analysis
Biochemical Properties
Norstictic acid plays a crucial role in biochemical reactions. It functions as a selective allosteric transcriptional regulator . It interacts with the transcriptional coactivator Med25, which regulates stress-response and motility pathways . The interaction between this compound and Med25 contributes to the regulation of these pathways .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering Med25-driven transcription in a patient-derived model of triple negative breast cancer . This alteration impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a unique mechanism of action. It targets a binding site comprised of a highly dynamic loop flanking one canonical binding surface on Med25 . In doing so, it both orthosterically and allosterically alters Med25-driven transcription .
Properties
IUPAC Name |
5,13,17-trihydroxy-7,12-dimethyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O9/c1-5-3-8(20)7(4-19)14-9(5)16(22)26-13-6(2)12(21)10-11(15(13)25-14)18(24)27-17(10)23/h3-4,18,20-21,24H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVVSJFLBYOUCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C4=C(C(=C3C)O)C(=O)OC4O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30972564 | |
| Record name | 1,4,10-Trihydroxy-5,8-dimethyl-3,7-dioxo-1,3-dihydro-7H-2,6,12-trioxabenzo[5,6]cyclohepta[1,2-e]indene-11-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571-67-5 | |
| Record name | Norstictic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=571-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Isobenzofuro(4,5-b)(1,4)benzodioxepin-11-carboxaldehyde, 1,3-dihydro-1,4,10-trihydroxy-5,8-dimethyl-3,7-dioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,10-Trihydroxy-5,8-dimethyl-3,7-dioxo-1,3-dihydro-7H-2,6,12-trioxabenzo[5,6]cyclohepta[1,2-e]indene-11-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Norstictic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D377V822FG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




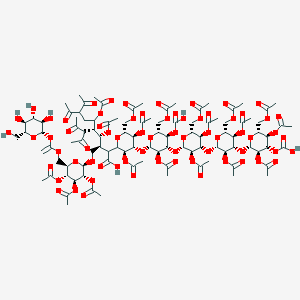

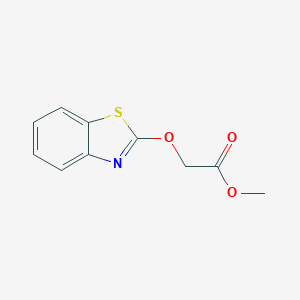
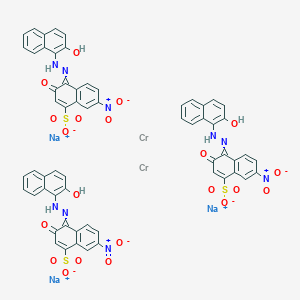
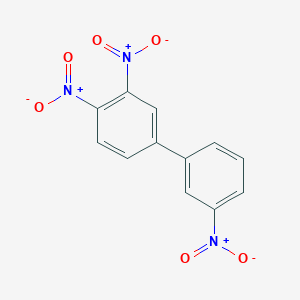
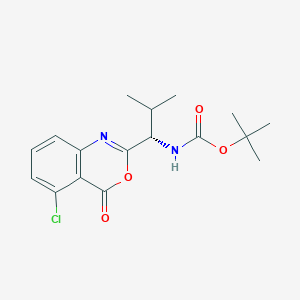

![N-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B34593.png)


